(R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol is a chiral organic compound notable for its unique structural features, including a bromine atom at the second carbon position and a tert-butyldiphenylsilyl ether at the seventh carbon. The molecular formula of this compound is C23H31BrO2Si, which indicates the presence of various functional groups that contribute to its chemical behavior and potential applications in scientific research and industry. The bulky tert-butyldiphenylsilyl group introduces significant steric hindrance, influencing both reactivity and interaction with biological systems.
This compound belongs to the class of organosilicon compounds, specifically those containing silyl ethers. It is classified as a bromoalkene due to the presence of a double bond and a bromine substituent. Its chirality is defined by the configuration at the carbon atom adjacent to the bromine atom, making it of interest in studies involving stereochemistry and asymmetric synthesis.
The synthesis of (R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol typically involves several synthetic steps:
This multi-step synthesis allows for precise control over stereochemistry and functional group placement, which are crucial for achieving the desired chemical properties and biological activity .
The presence of both bromine and a bulky silyl ether affects the compound's reactivity, stability, and interaction with other molecules.
(R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol can participate in various chemical reactions, including:
These reactions are influenced by the steric hindrance introduced by the tert-butyldiphenylsilyl group, which can affect reaction rates and selectivity .
The mechanism of action for (R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol primarily involves its interactions with biological targets through nucleophilic substitution or coordination reactions. The bromine atom serves as a leaving group in nucleophilic attack scenarios, while the hydroxyl group can participate in hydrogen bonding interactions with biological macromolecules.
These processes are critical in understanding how this compound may exert biological effects or interact within complex biochemical pathways .
Data from spectral analyses (e.g., Nuclear Magnetic Resonance spectroscopy) confirm structural integrity and purity following synthesis .
(R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol has several scientific applications:
The compound's diverse applications stem from its unique properties and structural characteristics, making it valuable in various fields of research .
The enantioselective construction of the C-Br bond in (R)-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol represents a critical synthetic challenge due to the compound's dual functionality and stereochemical requirements. Two predominant methodologies have been developed for achieving high enantiomeric excess in this transformation:
Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic bromohydrin precursors demonstrates exceptional selectivity. Candida antarctica lipase B (CAL-B) in vinyl acetate efficiently resolves racemic bromoalcohols through enantioselective acetylation, yielding the (R)-enantiomer with >98% ee when coupled with subsequent silyl protection [3]. This biocatalytic approach offers mild reaction conditions and avoids heavy metal catalysts, though substrate scope limitations exist for highly functionalized chains.
Chiral Auxiliary-Mediated Bromination: Evans oxazolidinone auxiliaries direct diastereoselective bromination of enolates derived from heptenyl precursors. Bromination with N-bromosuccinimide (NBS) at -78°C in dichloromethane achieves diastereomeric ratios exceeding 95:5. Subsequent auxiliary cleavage under mild reducing conditions (e.g., LiBH₄) preserves the sensitive enol ether and silyl-protected alcohol functionalities [3] [5]. This method provides reliable stereocontrol but introduces additional synthetic steps for auxiliary attachment and removal.
Table 1: Comparative Analysis of Stereoselective C-Br Bond Formation Strategies
Methodology | Reagent/System | Temperature | ee/dr | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Enzymatic Resolution | CAL-B / Vinyl Acetate | 25-30°C | >98% ee (R) | 45-48%* | Catalyst recyclability, mild conditions |
Chiral Auxiliary | Oxazolidinone / NBS | -78°C | >95:5 dr | 82-85% | Predictable stereocontrol |
Asymmetric Catalysis | Cinchona Alkaloid / NBS | -40°C | 88-92% ee (R) | 75-78% | No covalent chiral modifier needed |
*Theoretical maximum yield for kinetic resolution is 50%
The acid-stable tert-butyldiphenylsilyl (TBDPS) group serves as the protecting group of choice for the primary alcohol in convergent syntheses of the target molecule due to its orthogonal deprotection profile and steric bulk that minimizes side reactions. Strategic implementation occurs at two critical junctures:
Early-Stage Protection: Installation of TBDPS at the C7 alcohol prior to bromohydrin formation simplifies purification and prevents elimination or ether formation. Protection of 7-hydroxyhept-1-en-4-one with TBDPS-Cl and imidazole in DMF at 0°C proceeds quantitatively (>98% yield). Subsequent asymmetric bromination or reduction-bromination sequences maintain silyl ether integrity due to its stability toward mild organometallic reagents and reducing agents like NaBH₄ [3] [5]. This approach protects the alcohol before introducing reactive handles but requires extended synthesis of the carbonyl precursor.
Late-Stage Protection: For routes involving fragment coupling, TBDPS protection may follow C-C bond formation. For example, after three-component assembly of the heptene backbone (Section 1.4), selective silylation of the primary alcohol in the presence of the secondary bromohydrin is achieved using TBDPS-Cl/AgNO₃ catalysis in pyridine at -20°C (85-90% yield) [5]. This method benefits from simplified precursor synthesis but demands chemoselective protection.
Table 2: TBDPS Protection Strategies in Multi-Step Synthesis
Strategy | Protection Stage | Reaction Conditions | Yield | Key Challenges | Compatibility |
---|---|---|---|---|---|
Early-Stage | Carbonyl precursor | TBDPS-Cl, imidazole, DMF, 0°C → RT | >98% | Requires stable carbonyl precursor | Grignard additions, asymmetric reductions |
Late-Stage | After backbone assembly | TBDPS-Cl, AgNO₃, pyridine, -20°C | 85-90% | Chemoselectivity vs. secondary OH | Epoxidation, Wittig olefination |
Mid-Stage | After bromohydrin formation | TBDPS-OTf, 2,6-lutidine, CH₂Cl₂, -78°C | 75-80% | Elimination risks with secondary bromide | Suzuki coupling, Stille reactions |
Achieving enantiopure (R)-bromohydrin intermediates necessitates chemoselective methodologies that differentiate between functional groups while resolving stereochemistry:
Dynamic Kinetic Resolution (DKR): Combining ruthenium catalysts (e.g., Shvo's catalyst) with lipases enables racemization of the undesired bromohydrin enantiomer during enzymatic resolution. Using Pseudomonas cepacia lipase (PS-C) and [Ru(p-cymene)Cl₂]₂ in toluene at 50°C with p-chlorophenyl acetate as acyl donor, the (R)-acetate is obtained in 92% yield and 99% ee [5]. This process overcomes the 50% yield limitation of kinetic resolution and is compatible with TBDPS-protected substrates when performed prior to silylation.
Enzymatic Desymmetrization: For symmetric diol precursors, lipase-catalyzed monoacetylation establishes chirality. Candida rugosa lipase (CRL) selectively acetylates prochiral 7-((tert-butyldiphenylsilyl)oxy)heptane-1,4-diol at the C4 position with 94% ee using vinyl butyrate in MTBE. Subsequent Appel bromination (CBr₄, PPh₃) installs the bromide with inversion, yielding the target (R)-bromohydrin without racemization [5] [9]. This approach demonstrates exceptional functional group tolerance toward bulky silyl ethers.
Table 3: Enantiomeric Resolution Methods Performance Comparison
Method | Catalyst System | Substrate | ee (%) | Yield (%) | Chemoselectivity Issues |
---|---|---|---|---|---|
Kinetic Resolution (KR) | CAL-B / vinyl acetate | Racemic bromohydrin | >98 | 45 | Over-acetylation of secondary alcohol |
Dynamic Kinetic Resolution | PS-C / Shvo's catalyst | Racemic bromohydrin | 99 | 92 | Catalyst inhibition by bromide |
Enzymatic Desymmetrization | CRL / vinyl butyrate | Prochiral diol (TBDPS protected) | 94 | 88 | Diester formation (<5%) |
Chiral HPLC Separation | Chiralcel OD-H column | Racemic bromohydrin (protected) | >99 | 42* | Solvent consumption, scalability |
*Yield per injection; preparative scale limitations
Efficient construction of the C7 skeleton employs convergent coupling strategies minimizing linear steps:
Divinyl Cyanocuprate Coupling: Higher-order cyanocuprates derived from vinylstannane precursors undergo conjugate addition to acetylene dicarboxylates followed by electrophilic trapping with allylic bromides. Specifically, vinylstannane 5 (prepared from 1-octyn-3-ol), di-tert-butyl acetylenedicarboxylate (6), and allylic bromide 7 (containing TBDPS-protected alcohol) couple under optimized conditions: CuCN (2.0 equiv), LiCl (2.0 equiv) in THF at -78°C, followed by addition of 6 and 7, yielding the functionalized heptene backbone precursor 4 in 53% yield after HPLC purification [9]. This method achieves the carbon skeleton with pre-installed protecting groups but requires rigorous exclusion of air and moisture.
SN2 vs. SN2′ Selectivity Control: The electrophilic trapping step exhibits competing α- and γ-substitution pathways. Employing DTBMS-protected electrophiles instead of TBDPS enhances SN2 selectivity (SN2:SN2′ = 8:1 vs. 3:1 for TBDPS) due to reduced steric bulk. Alternatively, using zinc bromide (ZnBr₂, 20 mol%) as an additive promotes clean SN2 displacement, suppressing allylic rearrangement regardless of silyl group size [9]. Solvent optimization (Et₂O vs. THF) further improves regioselectivity.
Table 4: Three-Component Coupling Efficiency with Different Cuprates
Cuprate Reagent | X in R₂Cu(CN)Li₂X | Temperature | Yield of 4 (%) | SN2:SN2′ Ratio | Key Observation |
---|---|---|---|---|---|
Divinyl cyanocuprate | CN | -78°C | 53 | 1:1 | Optimal balance of reactivity/yield |
Vinyl cyanocuprate | CN | -78°C | 14 | 1.2:1 | Lower yield despite similar selectivity |
Vinyl bromocuprate | Br | -78°C | 5 | 0.8:1 | Significant homocoupling byproducts |
Lithio divinylcuprate | None | -78°C | 38 | 1.5:1 | Increased SN2′ product formation |
Chiral auxiliaries provide predictable stereocontrol for establishing the C4 stereocenter prior to bromination:
Evans Oxazolidinone Approach: Acylation of (4S)-benzyl oxazolidinone with 7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-oic acid using DCC/DMAP (90% yield) sets the stage for diastereoselective bromination. Enolization with dibutylboron triflate and diisopropylethylamine in CH₂Cl₂ at -78°C, followed by quenching with NBS, provides the (2R,4S)-bromoacyl auxiliary adduct in 94% de. Reductive auxiliary removal without epimerization is achieved using LiBH₄/THF/H₂O₂ at 0°C (85% yield, 99% ee) [3] [5]. The major limitation is the stoichiometric auxiliary usage and boron-mediated enolization sensitivity toward silyl ethers.
Oppolzer Sultam Derivatives: For substrates incompatible with boron enolates, N-enoyl camphorsultams offer complementary stereocontrol. Magnesium bromide-mediated enolization (MgBr₂, iPr₂NEt) in CH₃CN at -40°C followed by bromination delivers the (R)-bromo product in 91% de. Hydrolytic auxiliary cleavage (LiOH, THF/H₂O) requires careful pH control to prevent β-elimination of the bromide [5]. This auxiliary demonstrates superior compatibility with acid-labile groups but involves more complex synthesis.
Table 5: Chiral Auxiliary Performance in Bromohydrin Synthesis
Chiral Auxiliary | Enolization Conditions | Brominating Agent | de (%) | Auxiliary Removal | Overall Yield* | Compatibility with TBDPS |
---|---|---|---|---|---|---|
(4S)-Benzyl Oxazolidinone | Bu₂BOTf, iPr₂NEt, CH₂Cl₂, -78°C | NBS | 94 | LiBH₄/THF/H₂O₂ | 74% | Excellent |
(R)-Camphorsultam | MgBr₂, iPr₂NEt, CH₃CN, -40°C | NBS | 91 | LiOH, THF/H₂O | 68% | Good |
(S)-Proline-Derived Amide | LDA, THF, -78°C | BrCCl₃ | 86 | LiAlH₄ reduction | 62% | Moderate (LiAlH₄ risk) |
(R,R)-TADDOL Titanium Enolate | TiCl₃(iPrO), iPr₂NEt, toluene, -20°C | Br₂ | 89 | DIBAL-H | 65% | Poor |
*From carboxylic acid precursor to final bromohydrin
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1